Complestatin A -

Complestatin A

Catalog Number: EVT-1590366
CAS Number:
Molecular Formula: C61H45Cl6N7O16
Molecular Weight: 1344.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Complestatin A is a heterodetic cyclic peptide that is chloropeptin II in which the indole moiety is oxidised to the corresponding 2-oxindole. It is a HIV-1 integrase inhibitor isolated from Streptomyces. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an organochlorine compound, a member of indoles, a heterodetic cyclic peptide, a cyclic ether and a polyphenol.
Overview

Complestatin A, also known as neuroprotectin A, is a bioactive compound derived from the mycelium of Streptomyces lavendulae. This compound is recognized for its potential neuroprotective properties and its role as an inhibitor of the complement system, which is crucial in immune responses. Complestatin A belongs to the class of chloropeptins, characterized by their complex cyclic structures and biological activities.

Source and Classification

Complestatin A is sourced from Streptomyces lavendulae, a type of actinobacteria known for producing various bioactive compounds. It falls under the classification of natural products and specifically within the category of cyclic peptides. The structure and properties of complestatin A are closely related to those of other chloropeptins, which are notable for their diverse pharmacological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of complestatin A has been achieved through several innovative methods. A prominent approach involves the oxidation of chloropeptin II, which serves as a precursor. Two key single-step indole oxidation methods have been developed:

  1. Hydrochloric Acid-Dimethyl Sulfoxide (HCl-DMSO): This method allows for high yields (up to 93%) by facilitating the conversion of chloropeptin II directly to complestatin A without significant rearrangement.
  2. N-Bromosuccinimide (NBS) in Tetrahydrofuran-Water: This alternative method also yields complestatin A effectively while avoiding undesired side reactions.

These methods highlight the importance of reaction conditions in achieving optimal yields and maintaining structural integrity during synthesis .

Molecular Structure Analysis

Structure and Data

Complestatin A features a complex cyclic structure typical of chloropeptins. Its molecular formula is C₁₈H₁₉ClN₂O₄S, and it possesses a unique 16-membered macrocyclic core that contributes to its biological activity. The stereochemical configuration has been thoroughly studied, confirming specific chiral centers that are crucial for its function .

Structural Characteristics

  • Molecular Weight: Approximately 396.87 g/mol
  • Functional Groups: Contains chlorine, nitrogen, oxygen, and sulfur atoms, contributing to its reactivity and biological interactions.
Chemical Reactions Analysis

Reactions and Technical Details

Complestatin A undergoes various chemical reactions that are essential for its synthesis and potential applications. Notably:

  • The oxidation reactions using HCl-DMSO or NBS lead to the formation of complestatin A from chloropeptin II.
  • These reactions are characterized by their selectivity and efficiency, minimizing by-products through controlled conditions.

The successful synthesis relies on understanding the reactivity of indole derivatives and optimizing reaction parameters to favor desired outcomes .

Mechanism of Action

Process and Data

The mechanism by which complestatin A exerts its biological effects involves inhibition of the complement system. This system plays a critical role in immune responses, particularly in inflammation and pathogen clearance. By modulating complement activity, complestatin A may help protect neural tissues from damage during inflammatory processes.

Research indicates that complestatin A interacts with specific components of the complement pathway, thereby reducing excessive immune responses that can lead to tissue damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Complestatin A is stable under acidic conditions, which is beneficial during its synthesis.
  • Reactivity: The presence of functional groups allows for various chemical interactions, making it versatile for further modifications.

Relevant data on these properties support its potential applications in medicinal chemistry .

Applications

Scientific Uses

Complestatin A has garnered interest for its potential applications in:

  • Neuroprotection: Its ability to inhibit complement activation suggests possible therapeutic roles in neurodegenerative diseases.
  • Immunology: As an inhibitor of the complement system, it may be useful in studying immune responses or developing treatments for autoimmune disorders.

Research continues to explore these applications, emphasizing the need for further studies to fully understand its mechanisms and therapeutic potential .

Introduction to Complestatin A: Discovery and Significance

Historical Context of Complestatin Family Discovery in Streptomyces spp.

Complestatin (initially designated as complestatin A) was first isolated in 1989 from the mycelium of Streptomyces lavendulae SANK 60477. This marked a significant milestone in natural product discovery, as complestatin represented a structurally novel class of peptide antibiotics with potent bioactivity. Early studies characterized it as a chloroaromatic peptide compound (C₆₁H₄₅N₇O₁₅Cl₆, MW 1,325) featuring two unusual amino acids: D-(-)-4-hydroxyphenylglycine and D-(-)-3,5-dichloro-4-hydroxyphenylglycine [1]. Its discovery occurred during an era when antibiotic screening heavily relied on phenotypic assays, exemplified by its identification through anti-complement activity testing. The compound demonstrated 50% inhibition of hemolysis of sensitized sheep erythrocytes at remarkably low concentrations (0.4 μg/ml for guinea pig complement; 0.7 μg/ml for human complement) [1]. This discovery highlighted the biochemical diversity of Streptomyces and set the stage for genomic explorations decades later.

Table 1: Key Historical Milestones in Complestatin Research

YearDiscovery/AdvanceSignificance
1989Isolation from S. lavendulaeFirst identification and biological characterization [1]
2001Cloning of biosynthetic gene clusterRevealed genetic basis for synthesis (~50 kb, 16 ORFs) [2]
2020Mechanism of action against peptidoglycan remodelingDefined novel antibiotic target (autolysin inhibition) [4] [6]

Structural and Functional Differentiation of Complestatin A from Related Analogs

Complestatin A belongs to the Type V glycopeptide antibiotics (GPAs), distinguished by its hexapeptide backbone and unique crosslinking pattern. Unlike Type I-IV GPAs (e.g., vancomycin), complestatin features an α-ketoacyl hexapeptide structure modified by oxidative phenolic couplings, resulting in an ABCE ring system. This includes a distinctive 15-membered A-O-B ring and a biaryl C-C bond between residues 2 and 4, absent in classical GPAs [3] [5]. Notably, it lacks glycosylation and the D-O-E/F ring system common in other GPAs [9].

Functionally, complestatin diverges from typical GPAs:

  • Antibacterial Activity: While it binds peptidoglycan like Type I-IV GPAs, it targets autolysins rather than transpeptidases, inhibiting cell wall remodeling instead of synthesis [4] [6].
  • Antiviral Properties: It inhibits HIV-1 entry by blocking gp120-CD4 binding (IC₅₀: 1.3 μM), a mechanism absent in vancomycin-type antibiotics [7].
  • Biosynthesis: The complestatin gene cluster encodes only two cytochrome P450 enzymes (OxyA and OxyC), despite requiring three crosslinks. Biochemical studies confirm OxyC's promiscuity enables dual cyclization (C-O-D and A-O-B rings) [2] [9].

Table 2: Structural and Functional Comparison of Complestatin with Representative GPAs

FeatureComplestatin (Type V)Vancomycin (Type I)Teicoplanin (Type IV)
Peptide BackboneHexapeptideHeptapeptideHeptapeptide
Crosslinks3 (ABCE rings)3 (AB, C-O-D, D-O-E)4 (AB, CO-D, D-O-E, OA-DA)
GlycosylationAbsentGlucopyranose, vancosamineN-acylglucosamine, mannose
Core MechanismAutolysin inhibitionLipid II bindingLipid II binding
HIV-1 gp120 InhibitionYes (IC₅₀ ~1.3 μM)NoNo

Role in Bridging Natural Product Chemistry and Therapeutic Innovation

Complestatin A exemplifies how natural products drive multidisciplinary innovation:

  • Genome Mining & Engineering: The cloning of its 50-kb biosynthetic gene cluster (16 ORFs) revealed enzymes for nonribosomal peptide synthesis, halogenation, and oxidative crosslinking [2]. This enabled heterologous expression in Streptomyces chartreusis, generating novel analogs like complestatins B and C through pathway engineering [3] [9]. Such efforts underscore complestatin’s role as a scaffold for rational drug diversification.
  • Mechanism-Driven Discovery: In 2020, evolution-guided screening identified complestatin and corbomycin as inhibitors of peptidoglycan hydrolases (autolysins). This novel mechanism—distinct from β-lactams or vancomycin—involves sequestering peptidoglycan to prevent autolysin-mediated cleavage, effectively halting cell division in Gram-positive pathogens like MRSA. Mouse models confirmed its efficacy in reducing MRSA skin infection burden with low resistance development [4] [6].

  • Chemical Biology Probes: Complestatin’s unique bipartite structure (N-terminal β-hydroxy-p-chlorophenylglycine; C-terminal tryptophan indole) enables selective targeting of protein-protein interactions. Beyond its antibiotic and antiviral roles, it inhibits the C4b,2b complex in the complement cascade, offering a tool to study immune regulation [1] [7].

These advances position complestatin A as a pivotal bridge between traditional natural product chemistry and modern therapeutic design, particularly in addressing multidrug-resistant infections and viral entry mechanisms. Its ongoing study highlights the value of under explored structural classes in expanding the antibiotic arsenal [3] [4] [6].

Listed Compounds: Complestatin A, Vancomycin, Teicoplanin, Corbomycin, Kistamicin, Chloropeptin

Properties

Product Name

Complestatin A

IUPAC Name

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-14,18,21,24,27-pentaoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,31,34-nonaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C61H45Cl6N7O16

Molecular Weight

1344.8 g/mol

InChI

InChI=1S/C61H45Cl6N7O16/c1-74-43(56(83)73-48(61(88)89)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)90-44-21-26-13-33(50(44)77)25-6-11-32-34(54(81)68-41(32)20-25)22-42(69-59(86)49(76)29-18-39(66)53(80)40(67)19-29)55(82)70-46(27-14-35(62)51(78)36(63)15-27)57(84)71-45(26)58(85)72-47(60(74)87)28-16-37(64)52(79)38(65)17-28/h2-11,13-21,34,42-43,45-48,75,77-80H,12,22H2,1H3,(H,68,81)(H,69,86)(H,70,82)(H,71,84)(H,72,85)(H,73,83)(H,88,89)/t34?,42-,43+,45-,46-,47-,48-/m1/s1

InChI Key

ZFUGTFLRENMBAG-HYTWXIRXSA-N

Synonyms

neuroprotectin A

Canonical SMILES

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N6)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N6)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.